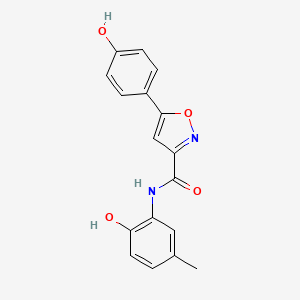
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, also known as ML314, is a small molecule drug compound that has been developed for use in scientific research. It is a potent and selective inhibitor of the enzyme Hsp70, which is involved in protein folding and degradation. ML314 has been shown to have a variety of biochemical and physiological effects, and it has potential applications in a range of research areas.
Mecanismo De Acción
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is a selective inhibitor of the ATPase activity of Hsp70, which is involved in protein folding and degradation. By inhibiting Hsp70, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide disrupts the protein folding pathway and leads to the accumulation of misfolded proteins, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of neuroinflammation in models of Parkinson's disease, and the inhibition of viral replication in cell culture. Additionally, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is its selectivity for Hsp70, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Additionally, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have good bioavailability and pharmacokinetics, which make it suitable for use in animal models. However, one limitation of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide in scientific research. One area of interest is the development of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide and its effects on cellular function. Finally, the development of new analogs of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide may lead to the discovery of more potent and selective inhibitors of Hsp70.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide involves a multi-step process that begins with the reaction of 2-hydroxy-5-methylphenylboronic acid with 4-bromoanisole. This reaction produces an intermediate compound that is then reacted with 3-nitrobenzaldehyde to form the isoxazole ring. The final step involves the reduction of the nitro group to the amine using palladium on carbon. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has potential applications in a range of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. The inhibition of Hsp70 by N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have anti-tumor effects in various cancer cell lines, and it has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have antiviral activity against a range of viruses, including Zika virus and Dengue virus.
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-2-7-15(21)13(8-10)18-17(22)14-9-16(23-19-14)11-3-5-12(20)6-4-11/h2-9,20-21H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYRZRAZDTPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)

![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
![2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971518.png)
![2-{4-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5971524.png)
![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5971530.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-(methoxymethyl)piperidine](/img/structure/B5971542.png)
![methyl 4-{4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}benzoate](/img/structure/B5971543.png)
![N-benzyl-3-{[3-(methoxymethyl)-1-piperidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971551.png)
![3-[(cyclobutylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5971552.png)
![isopropyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5971557.png)
![N-benzyl-N-methyl-3-{[(3-phenylpropyl)amino]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971568.png)
![6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5971576.png)
![1-(diethylamino)-3-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5971591.png)